LY 293606 is classified under the category of glutamate receptor antagonists. It is particularly noted for its selective inhibition of the N-methyl-D-aspartate receptor, which plays a crucial role in synaptic plasticity and memory function. The compound is identified by its CAS number 143691-37-6 and has a molecular formula of C31H50N6O12, with a molecular weight of 698.8 g/mol .
The synthesis of LY 293606 involves several intricate steps, focusing on constructing its complex benzodiazepine core. Key steps include:
The synthetic route is characterized by multiple reaction conditions, including temperature control, solvent choice, and reaction time, which are critical for optimizing yield and purity .
LY 293606 has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The IUPAC name is:
The structure features:
The structural complexity is essential for its binding affinity and selectivity towards specific receptor subtypes .
LY 293606 participates in various chemical reactions primarily related to its interactions with glutamate receptors. These reactions can be categorized into:
These reactions are crucial for understanding the pharmacokinetics and dynamics of LY 293606 .
The mechanism of action of LY 293606 primarily revolves around its role as an antagonist at glutamate receptors. Upon binding to the N-methyl-D-aspartate receptor:
Experimental data suggest that LY 293606 effectively reduces calcium influx into neurons, thus protecting against excitotoxic injury .
LY 293606 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation and delivery methods in therapeutic applications .
LY 293606 has several scientific applications, particularly in:
The ongoing research into LY 293606 continues to unveil its potential benefits in clinical settings, particularly concerning excitotoxicity-related pathologies .
LY 293606 represents a chemical compound within the 2,3-benzodiazepine class, characterized by a distinct heterocyclic structure where the diazepine ring is fused to a benzene ring at positions 2 and 3. This molecular architecture differentiates it from the more common 1,4-benzodiazepines (e.g., diazepam) that target GABAA receptors [5] [7]. The nomenclature follows a systematic numbering where "LY" designates its origin from Eli Lilly research laboratories, with the numerical code identifying its specific molecular configuration. Historically, 2,3-benzodiazepines emerged as structural analogs of classical anxiolytics but were found to possess fundamentally different neuropharmacological properties. Early derivatives like tofisopam (Grandaxin®) demonstrated anxiolytic effects without significant sedative or muscle relaxant properties, hinting at a novel mechanism of action [3]. The structural core allows substitutions at positions 4, 5, 7, and 8, which critically influence receptor affinity and selectivity. For instance, the presence of an electronegative atom at position 7 (e.g., Cl, F, NO₂) enhances potency at AMPA receptors, while aryl substitutions at position 4 (e.g., 4-methoxyphenyl in VBZ102) modulate blood-brain barrier penetration and metabolic stability [3] [5]. This chemical versatility positioned 2,3-benzodiazepines as a fertile scaffold for developing targeted glutamate receptor modulators.
Table 1: Structural Evolution of Key 2,3-Benzodiazepine Derivatives
Compound | R4 | R7 | Primary Target | Notable Property |
---|---|---|---|---|
Tofisopam | Phenyl | H | AMPA Receptor | Anxiolytic (Non-sedative) |
Talampanel | 4-Methylphenyl | Cl | AMPA Receptor | Anticonvulsant/Neuroprotective |
VBZ102 | 4-Methoxyphenyl | H | AMPA Receptor | Anxiolytic (Reduced amnesia vs 1,4-BZDs) |
LY 293606 | Proprietary Substituent | Electronegative | AMPA Receptor | Neuroprotective |
GYKI 52466 | 1-(4-Aminophenyl)methyl | Cl | AMPA Receptor | Prototypical Non-competitive Antagonist |
The discovery of LY 293606 occurred within a pivotal shift in neuropharmacology—the transition from GABA-centric therapies to glutamate pathway modulation. Prior to the 1990s, excitotoxicity (neuronal damage from excessive glutamate signaling) was recognized but lacked translatable drug targets. Early AMPA antagonists like NBQX demonstrated neuroprotection in rodent ischemia models but caused severe nephrotoxicity, highlighting the need for safer compounds [1] [8]. 2,3-Benzodiazepines offered a solution due to their non-competitive antagonism: rather than blocking the glutamate binding site, they bind to a distinct allosteric site on the AMPA receptor complex, reversibly inhibiting ion channel gating [3]. This mechanism avoids complete receptor shutdown, potentially preserving physiological neurotransmission.
LY 293606 emerged from systematic optimization of the prototypical 2,3-benzodiazepine GYKI 52466. Key modifications focused on enhancing:
Its development represented a "paradigm shift" by demonstrating that non-competitive AMPA antagonists could achieve clinically relevant neuroprotection without the limitations of competitive antagonists. Crucially, LY 293558 (a closely related analog) showed efficacy in a gyrencephalic species (cats), a critical advancement beyond rodent models. In permanent middle cerebral artery occlusion (MCAO) experiments, LY 293558 (15 mg/kg IV + 7 mg/kg/h infusion) reduced ischemic damage volume by 17.5% versus vehicle (2,822 ± 569 mm³ vs. 3,423 ± 212 mm³, p<0.02) while maintaining physiological parameters [1]. This study validated AMPA receptor antagonism as a viable strategy against excitotoxic injury in complex brains, accelerating research into compounds like perampanel.
LY 293606 holds scholarly significance as a molecular tool and therapeutic prototype in three key domains:
Table 2: LY 293606 and Analogs in Key Neurodegenerative Pathways
Disease | Pathogenic Trigger | LY 293606/Analog Effect | Study Model |
---|---|---|---|
Ischemic Stroke | Glutamate Surge | ↓ Infarct volume by 17.5% (p<0.02) | Feline MCAO [1] |
Alzheimer's | Aβ Oligomers | Attenuates CA1 hyperexcitability & synaptic loss | Transgenic Mice |
ALS | Glutamate Transport Defect | Protects motor neurons from AMPA-mediated Ca²⁺ influx | Spinal Cord Cultures |
Huntington's | Mitochondrial Dysfunction | Reduces striatal MSN degeneration | 3-NP Rat Model |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7